6-(Trifluoromethyl)-1,3,5-triazine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

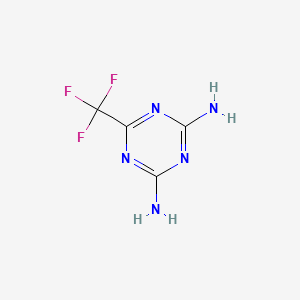

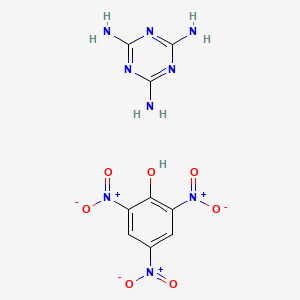

6-(Trifluoromethyl)-1,3,5-triazine-2,4-diamine, also known as TFMT , is a chemical compound with a fascinating molecular structure. It belongs to the class of triazines , which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The trifluoromethyl group (CF₃) at position 6 adds unique properties to this compound.

Synthesis Analysis

The synthesis of TFMT involves several methods, including chemical reactions and modifications. Researchers have explored various routes to obtain this compound, such as fluorination of existing triazine derivatives or direct synthesis from appropriate precursors. These synthetic pathways are crucial for obtaining sufficient quantities of TFMT for further investigations.

Molecular Structure Analysis

TFMT’s molecular formula is C₄H₃F₃N₄ . Its structure consists of a triazine ring with a trifluoromethyl group attached to one of the nitrogen atoms. The arrangement of atoms and bonds significantly influences its reactivity, stability, and interactions with other molecules.

Chemical Reactions Analysis

TFMT participates in various chemical reactions due to its functional groups. These reactions include nucleophilic substitutions , oxidations , and reductions . Researchers have studied its behavior in different solvents and under varying conditions to understand its reactivity and selectivity.

Physical And Chemical Properties Analysis

- Melting Point : TFMT typically melts at a specific temperature (which can be found in relevant literature).

- Solubility : Investigating its solubility in various solvents provides insights into its practical use.

- Stability : Assessing its stability under different conditions (e.g., temperature, pH) is essential for handling and storage.

Safety And Hazards

- Toxicity : Researchers must evaluate the toxicity of TFMT, especially if it is intended for pharmaceutical or industrial applications.

- Handling Precautions : Due to its trifluoromethyl group, precautions should be taken during synthesis and handling to avoid exposure.

Future Directions

- Biological Applications : Investigate TFMT’s potential as a drug candidate or diagnostic tool.

- Materials Science : Explore its use in materials, such as catalysts or sensors.

- Computational Studies : Conduct computational simulations to predict its behavior and interactions.

properties

CAS RN |

705-25-9 |

|---|---|

Product Name |

6-(Trifluoromethyl)-1,3,5-triazine-2,4-diamine |

Molecular Formula |

C4H4F3N5 |

Molecular Weight |

179.1 g/mol |

IUPAC Name |

6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C4H4F3N5/c5-4(6,7)1-10-2(8)12-3(9)11-1/h(H4,8,9,10,11,12) |

InChI Key |

AQTPBZVFBFDGDY-UHFFFAOYSA-N |

SMILES |

C1(=NC(=NC(=N1)N)N)C(F)(F)F |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-](/img/structure/B3193318.png)

![[(2R)-oxan-2-yl]methanol](/img/structure/B3193334.png)